molecular formula C9H17NO4 B13904203 2-(Ethoxycarbonylamino)-2,3-dimethylbutanoic acid

2-(Ethoxycarbonylamino)-2,3-dimethylbutanoic acid

Cat. No.: B13904203
M. Wt: 203.24 g/mol
InChI Key: RIILJEXEFLLELQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Ethoxycarbonylamino)-2,3-dimethylbutanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of an ethoxycarbonylamino group attached to a butanoic acid backbone. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethoxycarbonylamino)-2,3-dimethylbutanoic acid typically involves the reaction of diethyl acetamidomalonate with a suitable alkylating agent under basic conditions. The reaction proceeds through the formation of an enolate intermediate, which then undergoes alkylation to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(Ethoxycarbonylamino)-2,3-dimethylbutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(Ethoxycarbonylamino)-2,3-dimethylbutanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(Ethoxycarbonylamino)-2,3-dimethylbutanoic acid exerts its effects involves its interaction with specific molecular targets. The ethoxycarbonylamino group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The pathways involved may include metabolic processes and signal transduction mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Ethoxycarbonylamino)-2,3-dimethylbutanoic acid is unique due to its specific combination of functional groups, which imparts distinct reactivity and biological activity. Its ethoxycarbonylamino group differentiates it from other similar compounds and contributes to its specific applications in research and industry.

Properties

IUPAC Name

2-(ethoxycarbonylamino)-2,3-dimethylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-5-14-8(13)10-9(4,6(2)3)7(11)12/h6H,5H2,1-4H3,(H,10,13)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIILJEXEFLLELQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(C)(C(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.